5-氟-1-((2-羟乙氧基)甲基)尿嘧啶

描述

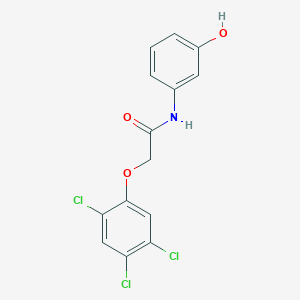

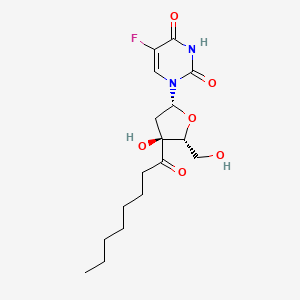

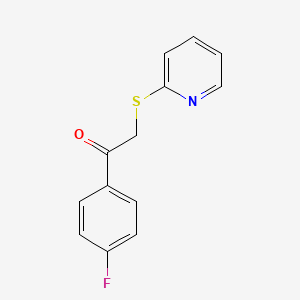

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is a pyrimidine acyclonucleoside . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen . It was synthesized as part of a program aimed at the development of new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety .

Synthesis Analysis

The compound was synthesized by condensation of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether in the presence of SnCl4. This afforded the acetate ester, which on deprotection with NaOMe gave the compound in 50-60% overall yield .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is similar to that of the pyrimidine molecules of DNA and RNA . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .Chemical Reactions Analysis

The compound was obtained by reaction of 5-fluoro-4-(methylthio)-2-[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether and SnCl4, followed by ammonolysis .科学研究应用

合成和抗肿瘤活性

5-氟-1-((2-羟乙氧基)甲基)尿嘧啶,是5-氟尿嘧啶的一种无环核苷衍生物,已被合成并研究其抗肿瘤活性。Rosowsky等人(1981年)合成了这种化合物,作为开发具有更广泛安全边界和更少副作用的新5-氟尿嘧啶衍生物的一部分。他们的研究发现,这种化合物对L1210小鼠白血病细胞和P388白血病小鼠显示出显著的抗肿瘤活性,而不会对宿主产生毒性(Rosowsky, Kim, & Wick, 1981)。

前药水解和生物活化

这种化合物应用的另一个方面是作为前药。Buur,Bundgaard和Falch(1985年)研究了5-氟尿嘧啶的各种N-酰氧甲基衍生物的水解动力学和生物活化。他们发现,这些衍生物水解产生5-氟尿嘧啶的量是定量的。这项研究表明这些衍生物作为前药的潜力,以增强5-氟尿嘧啶的传递特性(Buur, Bundgaard, & Falch, 1985)。

胸苷酸合酶反应的作用机制

5-氟尿嘧啶的作用机制,特别是在胸苷酸合酶反应中的作用机制,一直是研究的课题。Rasttelli和Costi(1995年)对羟胺与尿嘧啶和5-氟尿嘧啶的亲核加成进行了量子化学研究。这项研究提供了对反应机制的见解,并解释了羟胺对5-氟尿嘧啶的加成速率高于尿嘧啶的原因(Rasttelli & Costi, 1995)。

未来方向

Understanding the mechanisms by which tumors become resistant to 5-FU is an essential step towards predicting or overcoming that resistance . The development of microarray techniques offers a chance to identify new genes which have key roles in drug resistance . This might contribute to clinical chemotherapy in the future .

属性

IUPAC Name |

5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXARNBYNBFWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1COCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228185 | |

| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

CAS RN |

77474-50-1 | |

| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1207203.png)

![5-Amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid;2-phenylacetic acid](/img/structure/B1207204.png)